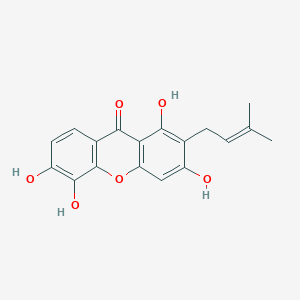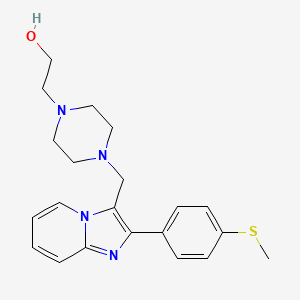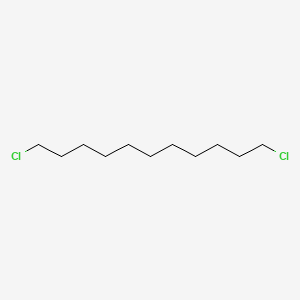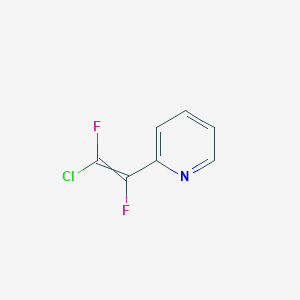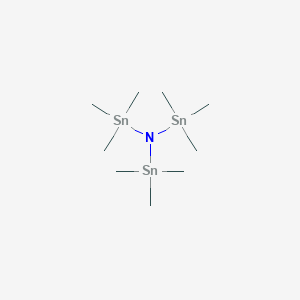![molecular formula C17H23NO6 B14744102 Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5345-28-8](/img/structure/B14744102.png)
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from carboxylic acids and alcohols. This compound is characterized by the presence of a nitrophenyl group, which is a benzene ring substituted with a nitro group (NO2), and a propanedioate group, which is a diester of malonic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate can be achieved through a multi-step process involving the alkylation of diethyl malonate with an appropriate alkyl halide. The general steps are as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as ethyl bromide, in an S_N2 reaction to form the alkylated product.
Nitration: The alkylated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to optimize yield and purity.
化学反応の分析
Types of Reactions
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Amide or ether derivatives.
Hydrolysis: Carboxylic acids.
科学的研究の応用
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity due to the presence of the nitrophenyl group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The ester groups can be hydrolyzed to release carboxylic acids, which can participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used as a precursor in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, similar in structure but with methyl groups instead of ethyl groups.
Ethyl acetoacetate: An ester with a similar structure but with a keto group instead of a nitrophenyl group.
Uniqueness
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
5345-28-8 |
|---|---|
分子式 |
C17H23NO6 |
分子量 |
337.4 g/mol |
IUPAC名 |
diethyl 2-ethyl-2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-4-17(15(19)23-5-2,16(20)24-6-3)12-11-13-9-7-8-10-14(13)18(21)22/h7-10H,4-6,11-12H2,1-3H3 |
InChIキー |
OGGDIGKWJMPBAD-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


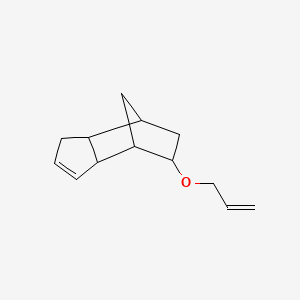
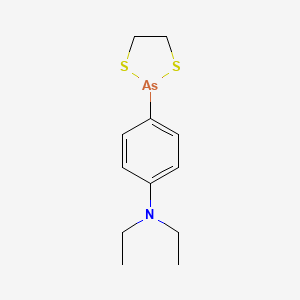
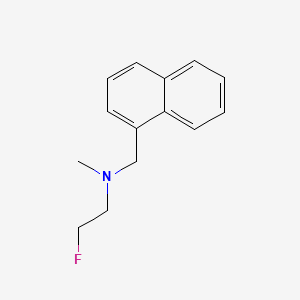
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)

![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)

![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
